An In-Depth Technical Guide to the Pim-1 Kinase Inhibitor: Pim1-IN-6
An In-Depth Technical Guide to the Pim-1 Kinase Inhibitor: Pim1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of Pim1-IN--6, a potent inhibitor of the Pim-1 kinase, a key proto-oncogene serine/threonine kinase implicated in various cancers. This document details the methodologies for its synthesis and evaluation, presents its biological activity in a structured format, and visualizes its context within the Pim-1 signaling pathway and its synthetic workflow.
Chemical Structure and Properties
Pim1-IN-6, also identified as compound 5h in the scientific literature, is a novel pyrazolopyrimidine derivative. Its chemical name is 7-(4-fluorophenyl)-5-(furan-2-yl)-2-p-tolyl-7H-pyrazolo[1,5-a]pyrimidine . The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold, which is a common privileged structure in kinase inhibitor design.
Quantitative Biological Activity
Pim1-IN-6 has demonstrated significant inhibitory activity against the Pim-1 kinase and cytotoxic effects against human cancer cell lines. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Target | Reference |
| Pim-1 IC50 | 0.60 µM | Pim-1 Kinase | [Bioorg. Chem. 2020, 100, 103944] |
| Cytotoxicity IC50 | 1.51 µM | HCT-116 (Colon Cancer) | [Bioorg. Chem. 2020, 100, 103944] |
| Cytotoxicity IC50 | 15.2 µM | MCF-7 (Breast Cancer) | [Bioorg. Chem. 2020, 100, 103944] |
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector in various signaling pathways that regulate cell survival, proliferation, and apoptosis. Its expression is primarily regulated by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors. Once expressed, Pim-1 can phosphorylate a range of downstream targets, including BAD (a pro-apoptotic protein, which is inhibited by phosphorylation), and can also participate in a feedback loop involving the NF-κB pathway.
Caption: The Pim-1 signaling pathway and the inhibitory action of Pim1-IN-6.
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of Pim1-IN-6 follows a general procedure for the construction of the pyrazolo[1,5-a]pyrimidine core, which involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic compound.
Caption: General experimental workflow for the synthesis of Pim1-IN-6.
Detailed Methodology:
A general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, adaptable for Pim1-IN-6, is as follows:
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Reaction Setup: A mixture of the appropriately substituted 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and the corresponding 1,3-diketone (1.1 equivalents) is prepared in glacial acetic acid.
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Cyclocondensation: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by vacuum filtration.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Note: The specific starting materials for Pim1-IN-6 would be 3-amino-5-(p-tolyl)-1H-pyrazole-4-carbonitrile and 1-(4-fluorophenyl)-3-(furan-2-yl)propane-1,3-dione.
Pim-1 Kinase Inhibition Assay
The inhibitory activity of Pim1-IN-6 against the Pim-1 kinase can be determined using a variety of in vitro kinase assay formats, such as an ADP-Glo™ Kinase Assay or a LanthaScreen® Eu Kinase Binding Assay. A general protocol for an in vitro kinase inhibition assay is outlined below.
Materials:
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Recombinant human Pim-1 kinase
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Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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ATP
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Substrate (e.g., a synthetic peptide like S6Ktide)
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Pim1-IN-6 (dissolved in DMSO)
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ADP-Glo™ Reagent and Kinase Detection Reagent (for ADP-Glo™ assay)
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384-well plates
Procedure (based on ADP-Glo™ Assay):
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Compound Preparation: Prepare serial dilutions of Pim1-IN-6 in kinase buffer containing a constant percentage of DMSO.
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Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the Pim-1 enzyme. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
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ADP Detection (Part 1): Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
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ADP Detection (Part 2): Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
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Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
The cytotoxic effects of Pim1-IN-6 on cancer cell lines can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
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HCT-116 or MCF-7 cells
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Complete cell culture medium
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Pim1-IN-6 (dissolved in DMSO)
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MTT solution or CellTiter-Glo® reagent
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96-well plates
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DMSO (for dissolving formazan crystals in MTT assay)
Procedure (based on MTT Assay):
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of Pim1-IN-6 for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
